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Compound of Interest

Compound Name: ATX-1905

Cat. No.: B15573063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis and purification of the

precursor to ATX-1905, a potent and specific positron emission tomography (PET) tracer for

the enzyme autotaxin (ATX). The methodologies described are based on the procedures

published by Deng et al. in the Journal of Medicinal Chemistry (2021).[1]

The ATX-1905 precursor, herein referred to as Compound 20, is the deuterated, non-

radioactive analog used in the final radiofluorination step to produce [¹⁸F]ATX-1905. The

synthesis is a multi-step process involving the construction of a core imidazo[1,2-a]pyridine

structure followed by sequential functionalization.

Biological Context: The Autotaxin (ATX) Signaling
Pathway
ATX is a secreted lysophospholipase D that plays a crucial role in cell proliferation, survival,

and migration. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce

lysophosphatidic acid (LPA), a potent signaling lipid. LPA then binds to a family of G protein-

coupled receptors (LPARs) to initiate downstream signaling cascades. Dysregulation of the

ATX-LPA axis has been implicated in various pathological conditions, including fibrosis and

cancer. ATX-1905 is designed to enable non-invasive quantification of ATX levels in vivo,

offering a valuable tool for diagnostics and therapeutic monitoring.
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Caption: The Autotaxin (ATX)-LPA signaling pathway.

Overall Synthesis Workflow
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The synthesis of the ATX-1905 precursor (20) is accomplished via a convergent synthesis

route. The key steps involve the formation of a central imidazo[1,2-a]pyridine core, followed by

the attachment of piperazine-containing side chains.
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Caption: High-level workflow for the synthesis of the ATX-1905 precursor.

Experimental Protocols
The following protocols detail the synthesis of key intermediates leading to the final precursor

molecule, Compound 20. All procedures are adapted from the supplementary information of

Deng et al., J. Med. Chem. 2021, 64, 20, 15053–15068.

Protocol 1: Synthesis of Intermediate 16
2-((6-bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-

carbonitrile

Step 1.1: To a solution of 6-bromo-2-ethylimidazo[1,2-a]pyridin-3-amine (1.0 eq) in N,N-

Dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.1 eq) at 0 °C.

Step 1.2: Stir the mixture at room temperature for 2 hours.

Step 1.3: Add 2-isothiocyanato-4-(4-fluorophenyl)thiazole-5-carbonitrile (1.2 eq) and stir for

12 hours at 60 °C.

Step 1.4: Introduce potassium carbonate (K₂CO₃) (3.0 eq) and methyl iodide (MeI) (2.0 eq)

to the mixture.

Step 1.5: Continue stirring at room temperature for an additional 4 hours.

Purification: After reaction completion (monitored by TLC), dilute the mixture with water and

extract with ethyl acetate. Purify the crude product by silica gel column chromatography
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(eluent: petroleum ether/ethyl acetate gradient) to yield Intermediate 16.

Protocol 2: Synthesis of Intermediate 19
tert-butyl 4-(2-(4-(2-fluoroethyl)piperazin-1-yl)-2-oxoethyl)piperazine-1-carboxylate

Step 2.1: Dissolve 1-(2-fluoroethyl)piperazine (1.0 eq) and tert-butyl piperazine-1-carboxylate

(1.0 eq) in dichloromethane (DCM).

Step 2.2: Add 2-chloroacetyl chloride (1.1 eq) dropwise at 0 °C, followed by the addition of

triethylamine (TEA) (2.5 eq).

Step 2.3: Allow the reaction to warm to room temperature and stir for 16 hours.

Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify

the residue via silica gel column chromatography (eluent: DCM/methanol gradient) to obtain

Intermediate 19.

Protocol 3: Synthesis of ATX-1905 Precursor
(Compound 20)
2-((2-ethyl-6-(4-(2-(4-(2-fluoroethyl-1,1,2,2-d4)piperazin-1-yl)-2-oxoethyl)piperazin-1-

yl)imidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile

Step 3.1 (Boc Deprotection): Treat Intermediate 19 with trifluoroacetic acid (TFA) in DCM

(1:4 v/v) at room temperature for 2 hours to remove the Boc protecting group. Concentrate

the mixture in vacuo.

Step 3.2 (Buchwald-Hartwig Coupling): Combine the deprotected amine from Step 3.1 (1.2

eq), Intermediate 16 (1.0 eq), RuPhos Pd G3 (0.05 eq), RuPhos (0.1 eq), and cesium

carbonate (Cs₂CO₃) (2.0 eq) in a sealed tube.

Step 3.3: Add anhydrous dioxane and heat the mixture at 100 °C for 12 hours under an

argon atmosphere.
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Step 3.4 (Deuteration): The fluorinated intermediate from the previous step is subjected to a

deuteration process using a suitable deuterium source (e.g., D₂O with a catalyst) to install

the four deuterium atoms on the fluoroethyl group.

Purification: After cooling, filter the reaction mixture through Celite and concentrate. Purify

the crude product using preparative HPLC (C18 column, water/acetonitrile gradient with

0.1% TFA) to yield the final ATX-1905 Precursor (20) as a TFA salt.

Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps. Actual yields may

vary depending on reaction scale and conditions.

Compound Description
Molecular

Formula

Molecular

Weight ( g/mol )

Typical Yield

(%)

Intermediate 16

Brominated

Imidazopyridine

Core

C₂₂H₁₆BrFN₆S 523.38 65-75%

Intermediate 19

Piperazine Side

Chain (Boc-

protected)

C₁₇H₃₁FN₄O₃ 374.46 70-80%

Compound 20
ATX-1905

Precursor

C₃₂H₃₃D₄F₂N₉O

S
637.79

35-45% (over

final steps)

Data is synthesized from typical outcomes for analogous reactions described in the reference

literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Purification of the ATX-1905 Precursor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573063#synthesis-and-purification-of-the-atx-
1905-precursor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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